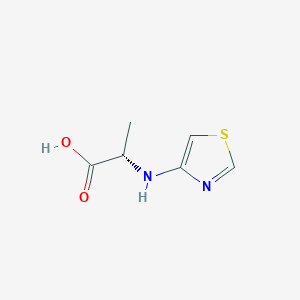

(4-Thiazolyl)alanine

Description

(4-Thiazolyl)alanine is a non-proteinogenic amino acid characterized by a thiazole ring attached to the β-carbon of alanine. Its molecular formula is C₆H₈N₂O₂S, with a molecular weight of 172.21 g/mol . The compound exists in enantiomeric forms: the L-isomer (CAS 119433-80-6) and D-isomer (CAS 131896-42-9) . The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties, making it valuable in medicinal chemistry and peptide engineering.

Properties

IUPAC Name |

(2S)-2-(1,3-thiazol-4-ylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-4(6(9)10)8-5-2-11-3-7-5/h2-4,8H,1H3,(H,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALYNABLSOHPQK-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CSC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CSC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313974 | |

| Record name | N-4-Thiazolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792154-35-9 | |

| Record name | N-4-Thiazolyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=792154-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-4-Thiazolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Thiazolyl)alanine can be synthesized through various methods. One common approach involves the reaction of 2-amino-4-methyl-5-acetylthiazole with appropriate reagents under controlled conditions . Another method involves the use of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, which reacts with thiourea and substituted benzaldehydes in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Thiazolyl)alanine undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Substitution reactions can occur at different positions on the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include thiourea, substituted benzaldehydes, and catalysts such as silica-supported tungstosilisic acid . Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .

Scientific Research Applications

Pharmaceutical Development

1. Drug Synthesis:

(4-Thiazolyl)alanine is recognized as a valuable building block in the synthesis of novel pharmaceuticals. Its unique thiazole structure allows for the development of compounds targeting specific diseases, particularly in cancer and metabolic disorders. Research indicates that thiazole derivatives exhibit bioactivity against multiple cancer cell lines, enhancing their potential as therapeutic agents .

2. Antioxidant and Anti-inflammatory Properties:

Studies have shown that derivatives of thiazolidin-4-ones, which include this compound, possess significant antioxidant and anti-inflammatory effects. These properties are crucial for developing treatments for conditions characterized by oxidative stress and inflammation .

Biochemical Research

1. Protein Interactions:

this compound serves as a crucial tool in biochemical studies aimed at understanding protein interactions and enzyme activities. Its incorporation into peptide sequences can help elucidate metabolic pathways and cellular functions, providing insights into disease mechanisms .

2. Skin Barrier Function:

Recent studies highlight the role of L-4-thiazolylalanine in enhancing skin barrier strength and integrity. It has been shown to improve wound healing processes and reduce oxidative damage in skin cells, making it a candidate for therapeutic applications in dermatology .

Agricultural Chemistry

1. Bioactive Agents:

Research is underway to explore the potential of this compound in developing bioactive agents that promote plant growth and enhance resistance to pests and diseases. Its application in agricultural chemistry could lead to more sustainable farming practices by reducing reliance on synthetic chemicals .

Food Industry

1. Flavor Enhancer:

The compound is being investigated for its potential use as a natural flavor enhancer or preservative in food products. Its ability to provide flavor without synthetic additives aligns with growing consumer demand for natural ingredients .

Cosmetic Formulations

1. Anti-aging Properties:

L-4-thiazolylalanine (Protinol™) has been studied extensively for its efficacy in cosmetic formulations aimed at combating signs of aging. Clinical trials have demonstrated its ability to stimulate dermal protein production, improve skin elasticity, and enhance overall skin appearance without causing irritation .

2. Skin Repair Mechanisms:

In vitro studies indicate that L-4-thiazolylalanine enhances skin repair mechanisms by increasing collagen production and reducing inflammatory responses, making it a promising ingredient for skincare products designed for sensitive or damaged skin .

Summary of Applications

Mechanism of Action

The mechanism of action of (4-Thiazolyl)alanine involves its interaction with specific molecular targets and pathways. For example, it can stimulate insulin release and glucose uptake by interacting with cellular receptors and enzymes . The thiazole ring plays a crucial role in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-(2-Thiazolyl)alanine

- Structure : Thiazole ring at position 2 of the alanine side chain.

- Properties : Similar molecular weight (~172 g/mol) but distinct electronic effects due to thiazole orientation.

- Applications : Less commonly used in drug design compared to the 4-thiazolyl isomer, likely due to steric hindrance or reduced bioactivity .

3-(4-Pyridyl)alanine

- Structure : Pyridine ring (nitrogen-only heterocycle) at position 3.

- Properties : Increased basicity (pKa ~5.0 for pyridine vs. ~2.7 for thiazole) alters solubility and hydrogen-bonding capacity.

- Applications : Used in metal-binding studies; lacks the sulfur-mediated reactivity of thiazole derivatives .

4-(5-Nitro-2-furyl)thiazole (NFT)

- Structure : Nitrofuran-linked thiazole.

- Properties: Highly mutagenic (Ames test: 1.1×10⁴-fold more active than (4-Thiazolyl)alanine’s metabolite). The nitro group facilitates DNA adduct formation, leading to carcinogenicity .

- Applications: Limited to toxicological studies due to safety concerns .

Pharmacological and Physicochemical Comparison

Table 1: Structural and Functional Properties

| Compound | Heterocycle | Position | Key Functional Groups | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| This compound | Thiazole | 4 | -NH₂, -COOH | 172.21 | 119433-80-6 (L) |

| β-(2-Thiazolyl)alanine | Thiazole | 2 | -NH₂, -COOH | 172.21 | 136010-41-8 (L) |

| 3-(4-Pyridyl)alanine | Pyridine | 4 | -NH₂, -COOH | 166.18 | 37535-50-5 |

| NFT | Thiazole | 4 | -NO₂, -Furan | 225.23 | N/A |

Key Research Findings

- Stereochemical Flexibility : Replacing L-(4-Thiazolyl)alanine with its D-isomer in antimicrobial peptides showed minimal impact on activity (e.g., MIC values against E. coli differed <2-fold) .

- Drug Design Utility : Incorporation into ES-8891 reduced blood pressure in marmosets by 19 mmHg (18%) at 30 mg/kg, highlighting efficacy in vivo .

Q & A

Q. What is the molecular structure and key physicochemical properties of (4-Thiazolyl)alanine?

this compound (C₆H₈N₂O₂S, MW 172.21) is a non-proteinogenic amino acid with a thiazole ring substituted at the β-position of the alanine backbone. Key properties include a density of 1.433 g/cm³, a melting point of 353.32°C, and solubility in polar solvents due to its carboxylic acid and amine groups. The (S)-enantiomer is biologically relevant, as seen in studies on substrate specificity .

Q. What are the common synthetic routes for this compound and its derivatives?

Synthesis often involves:

- Solid-phase peptide synthesis (SPPS) using Boc- or Fmoc-protected derivatives (e.g., Boc-MeAla(4-Thiazolyl)-OH·DCHA) to minimize steric hindrance from the thiazole ring .

- Protection strategies : tert-butoxycarbonyl (Boc) groups and dicyclohexylammonium (DCHA) salts improve solubility and coupling efficiency during synthesis .

- Post-synthetic purification via reverse-phase HPLC and characterization by NMR and mass spectrometry .

Q. How is this compound utilized in studying aminoacyl-tRNA synthetase (aaRS) specificity?

It serves as a histidine analog to probe the substrate flexibility of histidyl-tRNA synthetase (HisRS). Researchers substitute histidine with this compound in vitro and in vivo to assess enzyme recognition and fidelity. This reveals mechanistic insights into aaRS active-site constraints and evolutionary adaptation .

Advanced Research Questions

Q. How do stereochemical variations (D vs. L) of this compound impact biological activity in peptide-based studies?

Studies on antimicrobial peptides show that substituting L-3-(4-Thiazolyl)alanine with its D-enantiomer results in minimal changes to MIC values against E. coli (e.g., <2-fold differences). Methodologically, this requires enantiomer synthesis (via chiral auxiliaries or enzymatic resolution) and activity assays under standardized conditions (e.g., broth microdilution) .

Q. What challenges arise in incorporating this compound into solid-phase peptide synthesis (SPPS)?

Challenges include:

- Steric hindrance : The thiazole ring reduces coupling efficiency, necessitating extended reaction times or microwave-assisted synthesis.

- Orthogonal protection : Boc/DCHA or Fmoc strategies mitigate side reactions.

- Purification : Reverse-phase HPLC with ion-pairing agents (e.g., TFA) resolves hydrophobic byproducts .

Q. How can researchers resolve contradictions in activity data from different assay systems for this compound-containing compounds?

Contradictions may arise from:

- Assay conditions : Compare in vitro (e.g., enzyme inhibition) vs. in vivo (e.g., cellular uptake) results.

- Purity validation : Use HPLC (>95% purity) and LC-MS to confirm structural integrity.

- Statistical rigor : Apply t-tests or ANOVA to assess significance, with error bars representing biological replicates .

Q. What advanced analytical techniques are recommended for characterizing this compound and confirming its purity?

- Structural confirmation : ¹H/¹³C NMR (thiazole ring protons at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS).

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm).

- Stability studies : Thermogravimetric analysis (TGA) to evaluate decomposition temperatures .

Q. How should researchers design peptide libraries incorporating this compound to investigate structure-activity relationships?

- Systematic substitution : Replace canonical residues (e.g., histidine, phenylalanine) with this compound in varying positions.

- Activity assays : Measure antimicrobial (MIC), enzymatic inhibition (IC₅₀), or binding (SPR, ITC) profiles.

- Data analysis : Use multivariate regression to correlate structural features (e.g., ring electronegativity) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.